molecular formula C17H22N4O6S2 B2934686 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 957013-67-1

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2934686
CAS No.: 957013-67-1
M. Wt: 442.51
InChI Key: LJFJXOBANBWHJD-UHFFFAOYSA-N
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Description

1-{[3,5-Dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a synthetic organic compound that belongs to the class of sulfonyl pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves a multi-step reaction process. The initial step often includes the nitration of benzenesulfonic acid derivatives to introduce the nitro group. Following this, a series of sulfonylation reactions are performed to incorporate the sulfonyl moiety into the compound.

Key reactions and conditions include:

  • Nitration: The use of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.

  • Sulfonylation: Sulfonyl chloride derivatives and base catalysis (such as pyridine) to attach the sulfonyl group to the pyrazole ring.

  • Cyclization: Employing suitable base and solvent conditions to promote the cyclization and formation of the piperidine ring.

Industrial Production Methods

For large-scale industrial production, the synthetic routes may be optimized for higher yield and efficiency. This might involve the use of flow chemistry techniques, continuous processing, and advanced catalysts to facilitate the reaction steps in a more controlled and cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes several types of chemical reactions, including:

  • Oxidation: Can involve mild oxidizing agents to further modify the pyrazole or piperidine rings.

  • Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.

  • Substitution: Halogenated reagents can introduce new functional groups by replacing hydrogen atoms on the pyrazole or piperidine rings.

Common Reagents and Conditions

Typical reagents used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, chlorine or bromine-containing compounds for substitution, and various oxidizing agents like potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions vary but can include amino derivatives (from reduction), halogenated derivatives (from substitution), and oxidized products (from oxidation).

Scientific Research Applications

Chemistry

1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is used as an intermediate in organic synthesis and serves as a building block for more complex molecules. Its unique structure allows for its use in developing new materials and catalysts.

Biology

In biological research, this compound may be employed in the study of sulfonyl pyrazole derivatives' effects on biological systems. It can be used in the development of enzyme inhibitors or receptor antagonists.

Medicine

Its potential applications in medicine include the development of new pharmaceutical agents targeting specific molecular pathways. This includes its use in designing drugs that may act as anti-inflammatory agents, anticancer agents, or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

Molecular Targets

The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The sulfonyl and pyrazole moieties play a crucial role in binding to these targets and modulating their activity.

Pathways Involved

The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3,5-Dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

  • 1-{[3-Methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

  • 1-{[3,5-Dimethyl-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Highlighting Uniqueness

The presence of the 3-nitrobenzenesulfonyl group distinguishes 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine from other similar compounds

Properties

IUPAC Name

1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S2/c1-12-6-5-9-19(11-12)29(26,27)17-13(2)18-20(14(17)3)28(24,25)16-8-4-7-15(10-16)21(22)23/h4,7-8,10,12H,5-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFJXOBANBWHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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